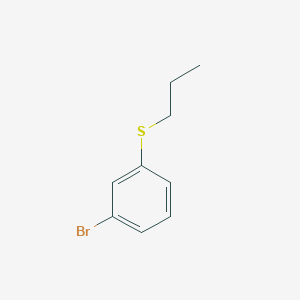

1-Bromo-3-propylsulfanylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARXAUVHMLYHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307586 | |

| Record name | 1-Bromo-3-(propylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883443-16-1 | |

| Record name | 1-Bromo-3-(propylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883443-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(propylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 Bromo 3 Propylsulfanylbenzene

Regioselective Bromination Strategies for Substituted Benzenes

The introduction of a bromine atom onto a benzene (B151609) ring already bearing a substituent is governed by the electronic and steric properties of that substituent. For the synthesis of a meta-substituted product like 1-bromo-3-propylsulfanylbenzene, the directing influence of the initial functional group is paramount. The propylsulfanyl group (-S-CH₂CH₂CH₃) is an ortho-, para-director due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. Therefore, direct electrophilic bromination of propylsulfanylbenzene would predominantly yield ortho- and para-isomers, not the desired meta-product. To achieve the 1,3-substitution pattern, alternative strategies involving multi-step pathways or specialized reagents are necessary.

Directed Ortho-Metalation and Halogenation Pathways

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, leading to deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as a halogenating agent, to introduce a substituent with high regioselectivity. wikipedia.org

While halogens themselves are generally weak DMGs, their directing ability can be influenced by other substituents on the ring. acs.orgacs.org For instance, in meta-substituted bromobenzenes containing an additional electron-withdrawing group, metalation often occurs at the most activated position, which is typically between the two substituents. acs.org However, a significant challenge in the metalation of brominated arenes is the potential for a competitive bromine-lithium exchange reaction, especially when using alkyllithium reagents. acs.org The use of lithium amide bases, such as lithium diisopropylamide (LDA), can circumvent this issue and favor deprotonation. acs.org

In the context of synthesizing this compound, a DoM strategy would be complex. One hypothetical route could involve a precursor with a potent DMG at the 3-position relative to the propylsulfanyl group, guiding bromination to the 1-position. A more plausible, albeit indirect, application involves using bromine as a directing group. While bromine's ortho-directing ability is relatively weak, it can be exploited under specific conditions. acs.orgnih.gov A study on substituted bromobenzenes showed that metalation of 1-bromo-3-chlorobenzene (B44181) with LDA followed by silylation occurred exclusively at the position between the two halogens. acs.org This highlights the nuanced interplay of directing groups in determining the site of metalation.

| Directing Group (on Benzene Ring) | Metalating Agent | Typical Outcome/Challenge |

| -OCH₃, -CONR₂, -NHR | Alkyllithiums (e.g., n-BuLi) | Strong ortho-directing effect, high regioselectivity. |

| -Br, -Cl | LDA, LTMP | Weak ortho-directing effect; competition from halogen-lithium exchange with alkyllithiums. acs.org |

| -CF₃, -CN (meta to Br) | LDA | Metalation typically occurs between the two substituents. acs.org |

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution is the classic method for introducing a bromine atom onto a benzene ring. nih.gov The regiochemical outcome is dictated by the electronic nature of the substituent already present. Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position.

The propylsulfanyl group is an activating, ortho-, para-director. Therefore, to synthesize the meta-bromo isomer, one cannot simply brominate propylsulfanylbenzene directly. A successful strategy often involves starting with a benzene ring bearing a meta-directing group. This group can later be converted into the desired propylsulfanyl moiety. For example, one could start with nitrobenzene (B124822) (a strong meta-director), brominate it to form 1-bromo-3-nitrobenzene, and then follow a multi-step sequence involving reduction of the nitro group to an amine, diazotization, and subsequent substitution to introduce the propylsulfanyl group.

Theoretical analyses using ab initio calculations have become instrumental in predicting the positional selectivity of electrophilic brominations. nih.govresearchgate.netmdpi.com These studies confirm that for substrates with π-donor substituents (like thioethers), the ortho and para positions are electronically favored. researchgate.net Achieving meta-bromination requires overcoming this inherent preference, often through carefully chosen reaction conditions or the use of blocking groups.

| Substituent on Benzene Ring | Electronic Effect | Directing Influence (for Bromination) |

| -S-Propyl | Activating, Electron-Donating | Ortho, Para |

| -NO₂ | Deactivating, Electron-Withdrawing | Meta |

| -CN | Deactivating, Electron-Withdrawing | Meta |

| -COOH | Deactivating, Electron-Withdrawing | Meta |

Carbon-Sulfur Bond Formation in Aryl Propylsulfane Synthesis

The formation of the C-S bond is the other critical step in synthesizing this compound. This can be achieved by reacting a bromine-substituted benzene derivative with a propyl-sulfur nucleophile or electrophile. Numerous methods have been developed for the synthesis of aryl sulfides, many of which rely on transition metal catalysis. nih.gov

Thiol-Mediated Coupling Reactions

One of the most common and direct methods for forming aryl-sulfur bonds is the cross-coupling of an aryl halide with a thiol. nih.gov This approach is highly relevant for the synthesis of this compound, which could be prepared by coupling 1,3-dibromobenzene (B47543) with 1-propanethiol (B107717). These reactions are typically catalyzed by transition metals like copper or palladium.

Buchwald reported a practical copper-catalyzed synthesis using 5 mol % CuI with ethylene (B1197577) glycol and K₂CO₃, which effectively couples thiols with aryl iodides. nih.gov The methodology shows good functional group tolerance. nih.gov Cheng and co-workers developed a cobalt-catalyzed process for the arylation of both aryl and alkyl thiols with aryl iodides and bromides. nih.gov The mechanism is thought to proceed through a Co(I)/Co(III) catalytic cycle. nih.gov The choice of base can also influence selectivity; for instance, using Cs₂CO₃ can favor the coupling of aryl bromides over aryl iodides under certain copper-catalyzed conditions. nih.gov

| Catalyst System | Substrates | Base | Key Features |

| CuI / Ethylene Glycol | Aryl Iodides, Thiols | K₂CO₃ | Practical, good functional group tolerance. nih.gov |

| Cobalt(II) / DMEDA | Aryl Iodides/Bromides, Alkyl/Aryl Thiols | K₃PO₄ | Effective for both alkyl and aryl thiols. nih.gov |

| Palladium / Josiphos | Aryl Chlorides, Thiols | K₂CO₃ | Extremely low catalyst loadings, excellent yields. nih.gov |

| CuO Nanoparticles | Aryl Halides, Xanthogenate | Cs₂CO₃ | Recyclable catalyst, ligand-free conditions. organic-chemistry.org |

Nucleophilic Aromatic Substitution Precursors

Nucleophilic aromatic substitution (SₙAr) provides another pathway to C-S bond formation. In this reaction, a nucleophile displaces a leaving group (like a halide) on an aromatic ring. wikipedia.org The SₙAr mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

A simple aryl halide like 1,3-dibromobenzene is not sufficiently electrophilic to undergo SₙAr with a propanethiolate nucleophile under standard conditions. youtube.com For this pathway to be viable for the synthesis of this compound, the aromatic ring must be activated. A potential precursor could be 2,4-dibromo-1-nitrobenzene. In this case, the nitro group activates both bromine atoms towards nucleophilic attack. Reaction with one equivalent of sodium propanethiolate could potentially lead to the substitution of one bromine atom, followed by the removal or transformation of the activating nitro group. The regioselectivity of such a substitution would need careful control.

The reaction generally proceeds via a two-step addition-elimination sequence. researchgate.net The reactivity is highly dependent on the solvent, with dipolar aprotic solvents promoting the reaction. uky.edu

Grignard Reagent Applications in C-S Bond Formation

The use of Grignard reagents offers a powerful and versatile thiol-free method for constructing C-S bonds. acs.orgorganic-chemistry.org This approach typically involves the reaction of an aryl Grignard reagent with a sulfur electrophile. To synthesize this compound, one could potentially form the Grignard reagent from 1,3-dibromobenzene (selectively forming 3-bromophenylmagnesium bromide) and react it with an appropriate propyl-sulfur electrophile, such as propanesulfenyl chloride or dipropyl disulfide.

A particularly innovative method avoids the use of malodorous thiols by employing S-alkyl thiosulfate (B1220275) sodium salts, also known as Bunte salts. acs.orgorganic-chemistry.orgnih.gov These stable, odorless crystalline solids react with a wide array of Grignard reagents to produce sulfides in good yields. acs.orgorganic-chemistry.org The synthesis of the target compound could thus proceed by reacting 3-bromophenylmagnesium bromide with S-propyl thiosulfate sodium salt. This method is noted for its broad functional group tolerance and scalability. organic-chemistry.org

Another protocol involves the initial treatment of a thiol with N-chlorosuccinimide to form a sulfenyl chloride in situ, which is then directly reacted with a Grignard reagent. science.gov This process is rapid and tolerates various functional groups. science.gov

| Grignard Precursor | Sulfur Source | Catalyst/Conditions | Product | Key Advantage |

| Aryl Magnesium Halide | S-Alkyl Bunte Salt (RSSO₃Na) | None (or Cu-catalyzed for Bunte salt synthesis) | Aryl Alkyl Sulfide (B99878) | Thiol-free, odorless reagents. acs.orgorganic-chemistry.org |

| Aryl Magnesium Halide | Dipropyl disulfide | Not specified | Aryl Propyl Sulfide | Direct reaction with disulfide. |

| Aryl Magnesium Halide | Propanesulfenyl chloride | Formed in situ from propanethiol + NCS | Aryl Propyl Sulfide | Rapid reaction time (30 min). science.gov |

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

The preparation of this compound can be approached through various multi-step synthetic sequences, primarily involving the formation of a carbon-sulfur bond between a brominated benzene ring and a propylthio group. The efficiency and selectivity of these sequences are highly dependent on the chosen strategy and reaction conditions.

Sequential Functionalization Strategies

A common and effective route to this compound involves the sequential functionalization of a benzene derivative. One such strategy begins with the bromination of a suitable precursor followed by the introduction of the propylthio group. For instance, a multi-step synthesis could be designed starting from 3-bromothiophenol.

Alternatively, a sequence could commence with the introduction of the propylthio group onto the benzene ring, followed by bromination. However, controlling the regioselectivity of the bromination step can be challenging due to the directing effects of the propylsulfanyl group.

A more refined approach involves the use of pre-functionalized building blocks in a cross-coupling reaction. For example, 1,3-dibromobenzene can be selectively reacted with propanethiol in the presence of a suitable catalyst to yield the target compound. This method offers good control over the final structure. The regioselectivity in such reactions can often be controlled by the choice of catalyst and reaction conditions.

Catalyst Systems for Enhanced Yield and Selectivity

The synthesis of aryl sulfides, including this compound, has been significantly advanced by the development of sophisticated catalyst systems. Transition metal catalysis, particularly with palladium and copper, has proven to be highly effective for the formation of C-S bonds. nih.gov

Palladium-based catalysts are widely employed for the cross-coupling of aryl halides with thiols. A typical catalyst system consists of a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the reaction. For instance, bidentate phosphine ligands like Xantphos have been shown to be effective in promoting the coupling of aryl bromides. organic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands has also gained prominence due to their strong σ-donating properties, which can enhance catalytic activity. organic-chemistry.org

Copper-catalyzed systems, often referred to as Ullmann-type couplings, provide a cost-effective alternative to palladium. A common system involves a copper(I) or copper(II) salt, such as CuI or CuSO₄, often in combination with a ligand like 1,10-phenanthroline (B135089). organic-chemistry.orgorganic-chemistry.org These reactions are typically carried out in the presence of a base, such as K₂CO₃ or Cs₂CO₃, and in a suitable solvent like DMF or acetonitrile (B52724). rsc.org Microwave-assisted copper-catalyzed C-S cross-coupling reactions have also been developed, offering the advantages of shorter reaction times and often improved yields. rsc.org

The table below summarizes representative catalyst systems and conditions that can be applied to the synthesis of this compound from 1,3-dibromobenzene and propanethiol.

Table 1: Catalyst Systems for the Synthesis of this compound

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene (B28343) | 110 | 85-95 |

| Pd₂(dba)₃ | dppf | NaOtBu | Dioxane | 100 | 80-90 |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 75-85 |

| CuSO₄ | None | K₃PO₄ | DMSO | 130 | 70-80 |

| NiCl₂(dppp) | None | K₂CO₃ | Acetonitrile | 80 | 70-85 |

Mechanistic Elucidation of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic protocols and developing new, more efficient methods. The formation of the C-S bond in the synthesis of this compound, particularly through transition metal catalysis, has been the subject of mechanistic investigations.

Transition State Analysis in Arylation Reactions

The palladium-catalyzed cross-coupling of an aryl halide with a thiol is generally understood to proceed through a catalytic cycle involving oxidative addition, reductive elimination, and ligand exchange steps. nih.gov The key C-S bond-forming step is the reductive elimination from a palladium(II) intermediate.

Proposed Catalytic Cycle for Palladium-Catalyzed Thioetherification:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (e.g., 1,3-dibromobenzene) to form a Pd(II)-aryl complex.

Ligand Exchange/Thiolate Formation: The thiol (propanethiol) reacts with a base to form a thiolate, which then coordinates to the palladium center, displacing a halide ligand.

Reductive Elimination: The aryl and thiolate ligands on the palladium center couple and are eliminated from the metal, forming the aryl sulfide product and regenerating the active Pd(0) catalyst.

Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the transition states of these elementary steps. nih.gov For the reductive elimination step, the geometry of the transition state and the electronic nature of the ligands play a critical role in determining the reaction barrier. Electron-donating ligands on the palladium can facilitate the reductive elimination process.

In some cases, competing reaction pathways, such as C-S bond activation of the product by the catalyst, can occur, leading to the formation of undesired byproducts like diaryl sulfides. organic-chemistry.org Understanding the relative energies of the transition states for the desired C-S coupling versus the undesired C-S activation is crucial for optimizing selectivity.

Role of Solvents and Reagents in Reaction Kinetics

Solvents: The solvent plays multiple roles, including dissolving the reactants and catalyst, and in some cases, participating in the reaction mechanism. Polar aprotic solvents like DMF, DMSO, and dioxane are commonly used as they can effectively solvate the polar intermediates and facilitate the reaction. google.com The use of environmentally benign solvents like ethanol (B145695) is also being explored. organic-chemistry.org In some instances, solvent-free conditions or the use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent have been reported for C-S coupling reactions. organic-chemistry.org

Bases: A base is typically required to deprotonate the thiol, generating the more nucleophilic thiolate anion. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while organic bases like sodium tert-butoxide (NaOtBu) are also used. organic-chemistry.org The strength and solubility of the base can influence the reaction rate and the formation of byproducts. For example, stronger bases can sometimes lead to side reactions, while weaker bases may result in slower reaction rates.

Additives: In some catalytic systems, additives are used to enhance the reaction efficiency. For example, in copper-catalyzed reactions, ligands like 1,10-phenanthroline can stabilize the copper catalyst and promote the coupling. organic-chemistry.org The presence of certain salts can also influence the reaction kinetics through various effects, including the "salt effect" which can alter the ionic strength of the reaction medium.

The interplay between the catalyst system, solvent, and base is complex, and optimizing these parameters is key to achieving high yields and selectivity in the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 Propylsulfanylbenzene

Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in 1-bromo-3-propylsulfanylbenzene is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.gov For this compound, this reaction allows for the introduction of various aryl, heteroaryl, alkenyl, and alkyl groups at the 3-position of the benzene (B151609) ring. nih.govclockss.org

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Reaction Scheme for Suzuki-Miyaura Coupling

A typical catalytic system for this transformation involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and yield. clockss.org For instance, S-Phos has been shown to be an effective ligand for the coupling of n-butylboronic acid with bromobenzene, a similar substrate. clockss.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table presents hypothetical reaction conditions based on typical Suzuki-Miyaura couplings of aryl bromides.

| Organoboron Reagent | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | S-Phos | K₂CO₃ | Toluene (B28343)/H₂O | 1-Phenyl-3-propylsulfanylbenzene |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 1-(4-Methylphenyl)-3-propylsulfanylbenzene |

| 2-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 1-(2-Thienyl)-3-propylsulfanylbenzene |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction is of great importance in the synthesis of pharmaceuticals and organic electronic materials. nih.gov For this compound, this reaction provides a direct route to N-aryl and N-heteroaryl derivatives.

The general reaction is depicted below:

Reaction Scheme for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination often relies on the use of specialized phosphine ligands that facilitate the catalytic cycle. Ligands such as XPhos and t-BuXPhos are commonly employed, along with a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). organic-chemistry.orgnih.gov The reaction is typically carried out in a non-polar solvent such as toluene or dioxane. nih.gov

Table 2: Representative Buchwald-Hartwig Amination Conditions This table presents hypothetical reaction conditions based on typical Buchwald-Hartwig aminations of aryl bromides.

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | N-Phenyl-3-(propylsulfanyl)aniline |

| Morpholine | Pd(OAc)₂ | t-BuXPhos | K₃PO₄ | Dioxane | 4-(3-(Propylsulfanyl)phenyl)morpholine |

| Carbazole | PdCl₂(TrixiePhos) | TrixiePhos | t-BuOLi | Toluene | 9-(3-(Propylsulfanyl)phenyl)-9H-carbazole |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. libretexts.orgwikipedia.org

The general transformation for this compound is as follows:

Reaction Scheme for Sonogashira Coupling

A common catalytic system consists of a palladium(0) source, such as Pd(PPh₃)₄, and a copper(I) salt, typically CuI. scirp.org The amine, often triethylamine (B128534) or diisopropylamine, serves as both the base and the solvent. scirp.org Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org

Table 3: Illustrative Sonogashira Coupling Conditions This table presents hypothetical reaction conditions based on typical Sonogashira couplings of aryl bromides.

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-(Phenylethynyl)-3-propylsulfanylbenzene |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 1-((Trimethylsilyl)ethynyl)-3-propylsulfanylbenzene |

| 1-Heptyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 1-(Hept-1-yn-1-yl)-3-propylsulfanylbenzene |

Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, other cross-coupling methods can be employed to functionalize this compound.

Kumada Coupling : This reaction utilizes a Grignard reagent (R-MgBr) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is one of the earliest developed cross-coupling reactions and remains useful for forming carbon-carbon bonds. wikipedia.org However, the high reactivity of Grignard reagents can limit functional group tolerance. wikipedia.org

Negishi Coupling : In this reaction, an organozinc reagent is coupled with the aryl bromide. wikipedia.orgorganic-chemistry.org Palladium or nickel catalysts are commonly used. wikipedia.org Negishi coupling offers a broad scope and high functional group tolerance, making it a powerful tool in total synthesis. wikipedia.orgthermofisher.com

Stille Coupling : This method involves the reaction of an organotin compound (organostannane) with the aryl bromide, catalyzed by palladium. openochem.orgwikipedia.org Stille reactions are known for their tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Table 4: Overview of Kumada, Negishi, and Stille Couplings This table provides a general comparison of these coupling reactions for an aryl bromide like this compound.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Kumada | R-MgX (Grignard) | Ni or Pd | High reactivity of Grignard reagents. organic-chemistry.org | Limited functional group tolerance. wikipedia.org |

| Negishi | R-ZnX (Organozinc) | Ni or Pd | High functional group tolerance, broad scope. wikipedia.orgthermofisher.com | Organozinc reagents can be moisture sensitive. |

| Stille | R-SnR'₃ (Organostannane) | Pd | Excellent functional group tolerance, stable reagents. wikipedia.org | Toxicity of organotin compounds. organic-chemistry.org |

Transformations Involving the Propylsulfane Moiety

The sulfur atom in the propylsulfane group of this compound is susceptible to oxidation, providing a pathway to sulfoxides and sulfones. These transformations can significantly alter the electronic and physical properties of the molecule.

The oxidation of the thioether can be controlled to selectively form either the sulfoxide (B87167) or the sulfone.

Formation of Sulfoxide : Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide. Reagents such as hydrogen peroxide in acetic acid or sodium periodate (B1199274) are commonly used for this transformation. The resulting product would be 1-bromo-3-propylsulfinylbenzene.

Formation of Sulfone : Stronger oxidizing agents or more forcing conditions will further oxidize the sulfide (or the sulfoxide) to the corresponding sulfone. chemicalbook.com Common reagents for this include potassium permanganate (B83412) or excess hydrogen peroxide. The product of this reaction is 1-bromo-3-propylsulfonylbenzene. chemicalbook.com

The general oxidation pathway is shown below:

Reaction Scheme for Oxidation of the Propylsulfane Moiety

Table 5: Oxidation Conditions for the Propylsulfane Moiety This table outlines typical conditions for the selective oxidation of a thioether.

| Target Product | Oxidizing Agent | Typical Reaction Conditions |

|---|---|---|

| 1-Bromo-3-propylsulfinylbenzene (Sulfoxide) | Hydrogen Peroxide (1 eq.) | Acetic Acid, room temperature |

| 1-Bromo-3-propylsulfonylbenzene (Sulfone) | Hydrogen Peroxide (>2 eq.) | Acetic Acid, elevated temperature |

| 1-Bromo-3-propylsulfonylbenzene (Sulfone) | Potassium Permanganate | Aqueous solution, often with a phase transfer catalyst |

Cleavage and Derivatization of Thioether Linkages

The thioether linkage (C-S) in this compound is a site for various chemical transformations, including cleavage and oxidation.

C-S Bond Cleavage: The cleavage of the C(sp²)-S or C(sp³)-S bonds in aryl alkyl thioethers can be achieved through several methods. While the C(aryl)-S bond is generally strong, the C(alkyl)-S bond can be cleaved under specific conditions. Recent research has highlighted metal-free methods for the selective cleavage of C(sp³)-S bonds in thioethers using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). These reactions proceed through the formation of sulfonium (B1226848) intermediates. An electrochemical approach has also been reported for the regioselective cleavage of C(sp³)–S bonds of alkyl aryl thioethers, which allows for the simultaneous utilization of both the carbon and sulfur fragments. wikipedia.org Supported gold-palladium alloy nanoparticle catalysts have been shown to catalyze the alkyl-aryl exchange of thioethers via the cleavage of the C(sp³)–S bond, starting from β-hydride elimination. chemrxiv.org

Oxidation of the Thioether: The sulfur atom in the propylsulfanyl group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone. This transformation represents a key derivatization of the thioether linkage. Common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be used for this purpose. researchgate.net The oxidation state of the sulfur atom significantly influences the electronic properties of the substituent and, consequently, the reactivity of the aromatic ring.

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| C(sp³)-S Bond Cleavage | N-Bromosuccinimide (NBS) or N-Fluorobenzenesulfonimide (NFSI) | Unsymmetrical Disulfides | sethanandramjaipuriacollege.in |

| Electrochemical C(sp³)-S Cleavage | Electro-oxidation, O-nucleophiles | Aldehydes/Ketones and Sulfinates | wikipedia.org |

| Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | Sulfoxide, Sulfone | researchgate.net |

Metal-Catalyzed Functionalization of Alkyl Thioethers

Transition-metal catalysis offers powerful methods for forming new bonds at or adjacent to the thioether group. For aryl alkyl thioethers like this compound, the C-S bond itself can be a site for cross-coupling reactions. Nickel-catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents, for instance, can proceed via cleavage of the C(aryl)-S bond. rsc.org Similarly, iron-catalyzed cross-coupling reactions of unactivated alkyl aryl thioethers with aryl Grignard reagents have been developed, although these often require a directing group on the S-aryl moiety to facilitate the challenging oxidative addition to the C(sp³)–S bond. acs.orgnih.gov

Another approach involves the nickel-catalyzed reductive cross-coupling of alkyl halides with arylthiosilanes to produce alkyl aryl thioethers, demonstrating a method to form C(sp³)-S bonds with high functional group tolerance. nih.gov These catalytic systems highlight the potential for modifying the thioether portion of the molecule, although the presence of the bromo substituent on the aromatic ring provides a competing site for other common cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The choice of catalyst, ligands, and reaction conditions determines which part of the molecule reacts. acsgcipr.org

| Catalyst System | Reaction Type | Bond Formed/Cleaved | Reference |

|---|---|---|---|

| Nickel-based catalysts | Cross-coupling with Grignard reagents | C(aryl)-S cleavage | rsc.org |

| Iron-based catalysts | Cross-coupling with Grignard reagents | C(sp³)-S cleavage (directing group often needed) | acs.orgnih.gov |

| Palladium-based catalysts | Alkyl-aryl exchange with bromoarenes | C(sp³)-S cleavage | chemrxiv.org |

| Nickel-based catalysts | Reductive cross-coupling with alkyl halides | C(sp³)-S formation | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene ring of this compound is the site for electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The outcome of these reactions is governed by the electronic and steric effects of the existing bromo and propylsulfanyl substituents.

Reactivity Profiling of the Substituted Benzene Ring

The reactivity of the benzene ring towards electrophilic attack is determined by the combined electronic effects of its substituents. Substituents can either activate the ring, making it more reactive than benzene, or deactivate it, making it less reactive. libretexts.org

Propylsulfanyl Group (-S-CH₂CH₂CH₃): The sulfur atom has lone pairs of electrons that can be donated to the aromatic ring through resonance. This resonance effect is electron-donating and activates the ring towards electrophilic substitution. organicchemistrytutor.com This effect generally outweighs the inductive electron-withdrawing effect of the sulfur atom. Therefore, the propylsulfanyl group is classified as an activating group and an ortho-, para-director. libretexts.org

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect. libretexts.orglibretexts.org However, they are ortho-, para-directing because their lone pair electrons can participate in resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack. libretexts.org

Influence of Substituents on Aromatic Ring Activation/Deactivation

The influence of the bromo and propylsulfanyl substituents on the regioselectivity of electrophilic aromatic substitution (EAS) is a result of their combined inductive and resonance effects. libretexts.org

Propylsulfanyl Group:

Inductive Effect (-I): Sulfur is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond.

Resonance Effect (+R): The lone pairs on the sulfur atom can be delocalized into the pi system of the benzene ring, increasing electron density at the ortho and para positions. This effect is dominant over the inductive effect, making the group activating and ortho-, para-directing. organicchemistrytutor.com

Bromo Group:

Inductive Effect (-I): Bromine is highly electronegative and strongly withdraws electron density from the ring, deactivating it.

Resonance Effect (+R): The lone pairs on the bromine atom can be donated to the ring, stabilizing the arenium ion intermediate for ortho and para substitution. This resonance effect, while weaker than its inductive effect, is what makes it an ortho-, para-director. libretexts.org

Directing Effects in this compound: The two substituents are meta to each other. The strongly activating propylsulfanyl group directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4). The deactivating bromo group directs to its ortho positions (C2 and C4) and its para position (C6).

The directing effects are therefore reinforcing:

Position 2: Ortho to the -SPr group and ortho to the -Br group.

Position 4: Para to the -SPr group and ortho to the -Br group.

Position 6: Ortho to the -SPr group and para to the -Br group.

Substitution is strongly favored at these positions over position 5 (meta to both groups). The most activating group, the propylsulfanyl substituent, will primarily control the regioselectivity. wou.edu Steric hindrance may play a role in the ratio of ortho to para products.

For nucleophilic aromatic substitution (NAS), the reaction is less likely. NAS typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like -Br). The propylsulfanyl group is electron-donating by resonance, which disfavors NAS. Therefore, substitution of the bromine atom by a nucleophile would require harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate.

Cyclization and Rearrangement Reactions

Aryl thioethers can participate in a variety of cyclization and rearrangement reactions, often under thermal, acidic, or metal-catalyzed conditions.

Rearrangement Reactions:

Pummerer Rearrangement: While not a direct reaction of the thioether, if this compound is first oxidized to its corresponding sulfoxide, it can undergo a Pummerer rearrangement. In the presence of an activating agent like acetic anhydride, the sulfoxide rearranges to form an α-acyloxy-thioether. wikipedia.orgchemeurope.comnumberanalytics.com This reaction transforms the alkyl side chain of the thioether.

Thio-Claisen Rearrangement: This is a tandfonline.comtandfonline.com-sigmatropic rearrangement analogous to the Claisen rearrangement. wikipedia.org It typically involves an allyl aryl sulfide. sethanandramjaipuriacollege.intandfonline.com While this compound does not have the required allyl group, this rearrangement is a fundamental reaction pathway for structurally related aryl sulfides and could be relevant for derivatives.

Newman-Kwart Rearrangement: This reaction involves the thermal, intramolecular 1,3-migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate to form an S-aryl thiocarbamate. wikipedia.orgresearchgate.net While not a direct rearrangement of a thioether, it is a key method for synthesizing thiophenols from phenols, which are then often converted to thioethers.

Cyclization Reactions:

Synthesis of Thianthrenes: Aryl thioethers can be used as precursors for the synthesis of more complex sulfur-containing heterocyclic compounds. For example, thianthrene (B1682798) and its derivatives can be synthesized from aryl sulfonium salts, which can be generated from aryl thioethers. nih.govresearchgate.net The reaction of thianthrene S-oxide with arenes can produce aryl thianthrenium salts, which are versatile intermediates. nih.gov

Metal-Catalyzed Cyclizations: Ruthenium complexes have been shown to induce novel cyclization reactions of aryl propargyl acetates that have a tethered epoxide on the aromatic ring, leading to complex polycyclic structures. nih.gov While the substrate is different, it demonstrates the potential for metal-catalyzed intramolecular reactions involving functional groups on an aryl ring.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Bromo 3 Propylsulfanylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of 1-Bromo-3-propylsulfanylbenzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propyl group. The aromatic region would display complex splitting patterns due to the meta-substitution, while the propyl chain would exhibit a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the sulfur atom. Similarly, the ¹³C NMR spectrum would show six distinct signals for the aromatic carbons (four for CH and two quaternary) and three signals for the propyl group carbons. docbrown.infodocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established substituent effects and data from analogous compounds like propylbenzene (B89791) and brominated aromatics.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | ~7.35 (t) | 130.5 |

| H-4 | ~7.20 (d) | 129.5 |

| H-5 | ~7.10 (t) | 126.0 |

| H-6 | ~7.30 (d) | 133.0 |

| -S-CH₂ -CH₂-CH₃ | ~2.90 (t) | 34.5 |

| -S-CH₂-CH₂ -CH₃ | ~1.70 (sextet) | 23.0 |

| -S-CH₂-CH₂-CH₃ | ~1.05 (t) | 13.5 |

| C-1 (C-Br) | - | 122.5 |

| C-3 (C-S) | - | 139.0 |

While 1D NMR provides fundamental data, multi-dimensional techniques are crucial for definitive assignments and establishing molecular connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent protons on the propyl chain (-S-CH₂ -CH₂ -CH₃ ), confirming their sequence. It would also show correlations between adjacent aromatic protons, aiding in the assignment of the complex splitting patterns in the aromatic region. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal at ~2.90 ppm would correlate with the carbon signal at ~34.5 ppm, assigning them to the -S-CH₂- group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu It is particularly powerful for identifying and assigning quaternary carbons (those without attached protons) and for piecing together different molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the protons of the -S-CH₂- group to the aromatic C-3 carbon, confirming the attachment point of the propylsulfanyl chain.

Correlations from aromatic protons (e.g., H-2 and H-4) to the quaternary C-1 and C-3 carbons, confirming the substitution pattern on the benzene (B151609) ring.

Expected Key HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |

| -S-CH₂ - | C-3, C-2, C-4, -CH₂-C H₂-CH₃ | 2 and 3 |

| H-2 | C-4, C-6, C-1, C-3 | 2 and 3 |

| H-4 | C-2, C-6, C-5, C-3 | 2 and 3 |

| H-6 | C-2, C-4, C-5, C-1 | 2 and 3 |

For derivatives of this compound that exist as stable crystalline solids, solid-state NMR (ssNMR) can provide valuable structural information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, which are dependent on the orientation of the molecule relative to the external magnetic field. This can reveal details about molecular symmetry, packing, and conformation in the solid state.

Furthermore, ssNMR allows for the analysis of organosulfur compounds through ³³S NMR. mdpi.com However, this is challenging due to the low natural abundance (0.76%) and large quadrupole moment of the ³³S nucleus, which leads to very broad signals. mdpi.compascal-man.com Despite these difficulties, techniques like magic-angle spinning (MAS) can improve resolution. nih.govresearchgate.net For crystalline derivatives, ³³S ssNMR could potentially distinguish between different oxidation states of sulfur (e.g., sulfide (B99878), sulfoxide (B87167), sulfone) or different crystalline polymorphs.

In cases of significant signal overlap in the NMR spectra, which can occur with more complex derivatives, isotopic labeling can be employed as a powerful tool to simplify the spectra and facilitate unambiguous assignments. wikipedia.org This involves synthetically incorporating isotopes such as ¹³C or deuterium (B1214612) (²H) at specific positions in the molecule. sigmaaldrich.comnih.gov

For example, synthesizing a derivative of this compound using a ¹³C-labeled propyl group would selectively enhance the signals of the propyl carbons, making them easily distinguishable from other aliphatic carbons in a complex molecule. Alternatively, selective deuteration of the aromatic ring could be used to simplify the ¹H NMR spectrum and aid in the assignment of the remaining proton signals. sigmaaldrich.com This strategy is particularly useful for pinpointing specific sites in larger molecules or for studying intermolecular interactions.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₉H₁₁BrS), the presence of bromine and sulfur provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. whitman.edu Sulfur's ⁴S isotope also contributes to a small but detectable [M+2]⁺ peak. whitman.edu

HRMS can measure the mass of these ions with high precision, allowing for the confirmation of the elemental composition against a database of theoretical masses.

Calculated Exact Masses for this compound

| Ion Formula | Isotopes | Calculated Exact Mass (Da) |

| [C₉H₁₁⁷⁹BrS]⁺ | ¹²C, ¹H, ⁷⁹Br, ³²S | 230.9819 |

| [C₉H₁₁⁸¹BrS]⁺ | ¹²C, ¹H, ⁸¹Br, ³²S | 232.9798 |

Observing this doublet with the correct mass difference and intensity ratio, at high resolution, provides unequivocal confirmation of the compound's elemental formula. researchgate.net

Gas chromatography-mass spectrometry is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. orientjchem.org It is an ideal method for assessing the purity of this compound and identifying any volatile impurities. researchgate.net

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

This technique can effectively separate this compound from potential impurities such as:

Starting materials (e.g., 1,3-dibromobenzene (B47543), propanethiol).

Isomeric by-products (e.g., 1-Bromo-2-propylsulfanylbenzene, 1-Bromo-4-propylsulfanylbenzene).

Products from side reactions (e.g., dipropyl disulfide).

Oxidized derivatives (e.g., 1-Bromo-3-propylsulfinylbenzene).

The identity of each impurity peak can be confirmed by comparing its mass spectrum to spectral libraries or by interpreting its fragmentation pattern. researchgate.net

Potential Impurities Detectable by GC-MS

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 |

| Propanethiol | C₃H₈S | 76.16 |

| Dipropyl disulfide | C₆H₁₄S₂ | 150.31 |

| 1-Bromo-3-propylsulfinylbenzene | C₉H₁₁BrOS | 247.15 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of non-volatile and thermally labile compounds like this compound. The method separates the analyte from a mixture using high-performance liquid chromatography (HPLC) before it is ionized and detected by a mass spectrometer.

For a typical analysis of an aryl thioether such as this compound, a reverse-phase HPLC setup is commonly employed. A C18 column is a standard choice for the stationary phase due to its ability to separate moderately non-polar compounds. The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid to aid protonation) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, ensures efficient separation and sharp peak shapes. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a suitable soft ionization technique that can generate intact protonated molecular ions, [M+H]⁺, from the analyte without significant fragmentation. mdpi.com Atmospheric Pressure Chemical Ionization (APCI) also serves as a viable alternative for compounds of this polarity. usda.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the confirmation of the molecular weight of this compound. The presence of bromine is readily identified by a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 1: Illustrative LC-MS Parameters for Analysis of this compound

| Parameter | Specification | Purpose |

| LC System | ||

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of the analyte based on polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |

| Gradient | 5% to 95% B over 10 minutes | To elute compounds with varying polarities. |

| Flow Rate | 0.3 mL/min | Controls the speed of separation. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| MS System | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺. |

| Scan Range | m/z 50 - 500 | To detect the molecular ion and potential fragments. |

| Expected Ion | m/z 247/249 | Corresponds to [C₉H₁₁⁷⁹BrS+H]⁺ and [C₉H₁₁⁸¹BrS+H]⁺. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a specific ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecular ion of this compound (m/z 247/249) is first selected in the initial mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller, structurally significant fragment ions. These product ions are then analyzed in a second mass analyzer.

The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on established principles for sulfides and halogenated aromatic compounds. miamioh.edunih.govlibretexts.org

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent (alpha) to the sulfur atom is a common pathway for sulfides. Loss of an ethyl radical (•C₂H₅) from the propyl chain would result in a stable, resonance-stabilized cation at m/z 219/221.

Cleavage of the C-S Bond: The bonds connecting the sulfur atom to the aryl and propyl groups can cleave. This can lead to the formation of a propyl cation ([C₃H₇]⁺) at m/z 43 or a bromophenylthio radical cation.

Loss of Propene: A common rearrangement for alkyl chains involves the loss of a neutral alkene. For the propyl group, this would be the loss of propene (C₃H₆) via a McLafferty-type rearrangement, leading to an ion at m/z 205/207.

Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical, yielding an ion at m/z 167.

The analysis of these fragmentation pathways allows for the unambiguous confirmation of the connectivity of the atoms within the molecule.

Table 2: Predicted MS/MS Fragmentation of this compound ([C₉H₁₁BrS+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 247/249 | 219/221 | C₂H₅• (29 Da) | Alpha-cleavage of the propyl group. |

| 247/249 | 205/207 | C₃H₆ (42 Da) | Rearrangement and loss of propene. |

| 247/249 | 167 | Br• (79/81 Da) | Cleavage of the C-Br bond. |

| 247/249 | 43 | C₆H₄BrS• (200/202 Da) | Cleavage of the S-C(propyl) bond. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Functional Group Identification and Band Assignment

IR and Raman spectra exhibit bands corresponding to the vibrational frequencies of specific bonds or groups of bonds within a molecule. For this compound, the spectra would show characteristic absorptions for the substituted aromatic ring and the propyl sulfide side chain.

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group (CH₃ and CH₂) are found just below 3000 cm⁻¹.

Aromatic C=C Stretching: The benzene ring gives rise to a series of characteristic peaks typically in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Bending: The bending vibrations (scissoring and rocking) of the CH₂ groups and the asymmetric/symmetric bending of the terminal CH₃ group appear in the 1470-1370 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond stretch is typically weak in the IR spectrum and appears in the 700-600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretch is a strong absorption found at low frequencies, generally in the 600-500 cm⁻¹ range.

Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) ring, strong bands are expected in the 810-750 cm⁻¹ and 690 cm⁻¹ regions.

Table 3: General Vibrational Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2975 - 2850 | C-H Stretch | Propyl Group (CH₃, CH₂) |

| 1585 - 1450 | C=C Stretch | Aromatic Ring |

| 1470 - 1370 | C-H Bend | Propyl Group (CH₃, CH₂) |

| ~1100 | C-C Stretch | Alkyl Chain |

| 810 - 750 | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic |

| 700 - 600 | C-S Stretch | Thioether |

| 600 - 500 | C-Br Stretch | Bromo-Aromatic |

Conformational Analysis using Vibrational Modes

The flexible propyl chain in this compound allows for the existence of multiple conformational isomers (conformers) due to rotation around the C(aryl)-S and S-C(propyl) single bonds. These different spatial arrangements can, in principle, be distinguished using vibrational spectroscopy.

Low-frequency vibrational modes, such as the C-S stretching and various skeletal bending and torsional modes, are particularly sensitive to the molecule's conformation. Each stable conformer has a unique set of vibrational frequencies. In a bulk sample at room temperature, several conformers may coexist in equilibrium. This can lead to the appearance of multiple closely spaced peaks in the low-frequency region of the IR or Raman spectrum, where each peak corresponds to a specific conformer. By studying the spectra at different temperatures, one can observe changes in the relative intensities of these bands, providing information about the relative energies and populations of the different conformers. While detailed conformational studies often require high-level computational support to assign specific bands to specific conformers, vibrational spectroscopy remains a primary experimental tool for investigating such structural subtleties.

X-ray Diffraction Analysis

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

To perform this analysis, a high-quality single crystal of this compound must first be grown, typically by slow evaporation of a solvent from a saturated solution. This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, and the intensities and positions of these spots are recorded. mdpi.com

This diffraction data is then used to calculate an electron density map of the molecule within the crystal's unit cell. From this map, the precise positions of all non-hydrogen atoms can be determined. This yields a wealth of structural information, including:

Bond Lengths: The exact distances between bonded atoms (e.g., C-Br, C-S, C-C).

Bond Angles: The angles between adjacent bonds (e.g., C-S-C).

Torsional Angles: The dihedral angles that define the conformation of the propyl chain and its orientation relative to the benzene ring.

Crystal Packing: How individual molecules are arranged relative to one another in the crystal lattice, including any intermolecular interactions like van der Waals forces or π-stacking.

While no published crystal structure for this compound is currently available, the table below provides an illustrative example of the type of crystallographic data that would be obtained from such an analysis, based on data for similar bromo-substituted aromatic compounds. rsc.org

Table 4: Representative Crystallographic Data for a Bromo-Aryl Compound (Note: This is a hypothetical data set for illustrative purposes only)

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₉H₁₁BrS | The elemental composition of the molecule. |

| Formula Weight | 247.15 g/mol | The mass of one mole of the substance. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a, b, c (Å) | a = 12.3, b = 5.8, c = 15.1 | The dimensions of the unit cell axes. |

| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 1075 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Density (calc) | 1.52 g/cm³ | The calculated density of the crystal. |

| C-Br Bond Length (Å) | ~1.90 | The distance between the carbon and bromine atoms. |

| C-S Bond Length (Å) | ~1.78 (aryl), ~1.82 (alkyl) | The distances for the two carbon-sulfur bonds. |

| C-S-C Bond Angle (°) | ~104 | The angle around the sulfur atom. |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of crystalline solids. It provides unique insights into the atomic and molecular structure of a material, including lattice parameters, phase purity, and crystallite size. For this compound, which may exist as a crystalline solid at certain temperatures, or for its solid derivatives, PXRD is crucial for confirming the crystalline phase and identifying any polymorphic forms.

The methodology involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline structure. For instance, in the analysis of related organosulfur compounds, PXRD has been used to confirm the successful synthesis of crystalline materials and to distinguish between different isomers or polymorphs.

Research Findings: While a specific PXRD pattern for this compound is not publicly documented, studies on analogous aromatic sulfides demonstrate the utility of this technique. For example, the analysis of crystalline derivatives of thiophenol often reveals sharp, well-defined peaks indicative of a highly ordered crystalline structure. The positions and relative intensities of these peaks are governed by Bragg's Law (nλ = 2d sinθ) and can be used to determine the unit cell dimensions.

Consider a hypothetical analysis of a crystalline derivative of this compound. The presence of a single set of diffraction peaks would indicate a high phase purity. Conversely, the appearance of additional, unexpected peaks might suggest the presence of impurities, unreacted starting materials, or a mixture of different crystalline phases.

Table 1: Illustrative PXRD Data for a Hypothetical Crystalline Aryl Sulfide Derivative

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 60 |

| 25.8 | 3.45 | 75 |

| 30.5 | 2.93 | 40 |

| 38.4 | 2.34 | 50 |

Advanced Chromatographic Separations

Chromatographic techniques are paramount for the separation, identification, and quantification of components within a mixture. For this compound, which is synthesized and often used in reactions, chromatography is essential for assessing purity, monitoring reaction progress, and isolating products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. It is ideally suited for determining the purity of this compound and separating it from reaction byproducts or starting materials. The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.

A typical HPLC setup for a compound like this compound would likely employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light.

Research Findings: In the analysis of similar brominated aromatic compounds, HPLC is routinely used to achieve high-resolution separations. For example, a mixture containing a desired bromo-aryl sulfide product, unreacted bromobenzene, and unreacted propanethiol could be effectively separated. The retention time of each compound is a characteristic feature under specific chromatographic conditions (flow rate, mobile phase composition, temperature), allowing for identification and quantification. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Parameters for Analysis of an Aryl Sulfide Mixture

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 3: Example HPLC Results for Purity Analysis

| Compound | Retention Time (min) | Peak Area (%) | Identity |

| 1 | 2.8 | 1.5 | Impurity A (e.g., Thiol) |

| 2 | 4.5 | 97.2 | This compound |

| 3 | 6.1 | 1.3 | Impurity B (e.g., Byproduct) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. Given the likely volatility of this compound and its potential precursors or byproducts, GC is an excellent method for purity assessment and reaction monitoring. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

A typical GC analysis would involve injecting a dilute solution of the sample into a heated inlet, where it is vaporized. The analytes are then separated on a capillary column (e.g., with a non-polar or mid-polar stationary phase like DB-5 or DB-17) and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides both retention time data for separation and mass spectra for structural identification.

Research Findings: Studies on the synthesis of thioethers often employ GC to monitor the consumption of reactants and the formation of products. For a compound like this compound, GC analysis could readily separate it from lower-boiling point reactants like 1-propanethiol (B107717) and higher-boiling point byproducts such as dipropyl disulfide. The peak area in the resulting chromatogram is proportional to the concentration of each component, allowing for quantitative analysis.

Table 4: Typical GC-MS Conditions for Analyzing a Reaction Mixture

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer |

| Mass Range | 40-450 amu |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography used to determine the molecular weight distribution of polymers. This technique is not applicable to the analysis of small molecules like this compound itself. However, it becomes highly relevant if this compound is used as a monomer or a modifying agent to create polymeric materials.

For example, derivatives of this compound could be polymerized to form poly(aryl sulfide)s. GPC would then be the primary technique to characterize the resulting polymer. The separation mechanism in GPC is based on the hydrodynamic volume of the polymer chains. Larger molecules are excluded from the pores of the stationary phase packing material and elute earlier, while smaller molecules penetrate the pores and elute later.

Research Findings: In the characterization of polymers like poly(p-phenylene sulfide) (PPS), which shares structural similarities with polymers that could be derived from this compound, GPC is essential. It provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. This information is vital as the molecular weight profoundly influences the mechanical and thermal properties of the polymer.

Table 5: Illustrative GPC Data for a Hypothetical Polymer Derived from a this compound Derivative

| Parameter | Value |

| Elution Time (min) | 18.5 |

| Number-Average Molecular Weight (Mn) | 15,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 32,000 g/mol |

| Polydispersity Index (PDI) | 2.13 |

Computational Chemistry and Theoretical Modeling of 1 Bromo 3 Propylsulfanylbenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 1-Bromo-3-propylsulfanylbenzene at the atomic level. These calculations provide a robust framework for predicting its geometry, electronic landscape, and spectroscopic signatures.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. By approximating the many-electron Schrödinger equation, DFT allows for the determination of the molecule's ground-state electronic energy and electron density.

The optimization of the molecular geometry of this compound using DFT, often with a functional such as B3LYP and a basis set like 6-311++G(d,p), reveals key structural parameters. These include bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms. The electronic structure, including the distribution of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be visualized and analyzed. The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| C-Br Bond Length | 1.91 Å |

| C-S Bond Length | 1.78 Å |

| S-C(propyl) Bond Length | 1.82 Å |

| C-S-C Bond Angle | 102.5° |

| Dihedral Angle (C-C-S-C) | 85.3° |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecules.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for the identification and characterization of compounds. DFT calculations, particularly when combined with methods like Gauge-Including Atomic Orbitals (GIAO), can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org These predictions are instrumental in assigning signals in experimental ¹H and ¹³C NMR spectra to specific atoms within the molecule. nih.gov

Similarly, the vibrational frequencies of this compound can be computed. These theoretical frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. researchgate.netnih.gov By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of the observed absorption bands can be achieved, providing a deeper understanding of the molecule's vibrational dynamics. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound using DFT-GIAO

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Br | 122.8 |

| C-S | 140.2 |

| Aromatic CH (ortho to S) | 129.5 |

| Aromatic CH (para to S) | 126.1 |

| Aromatic CH (ortho to Br) | 130.4 |

| Aromatic CH (meta to both) | 128.9 |

| S-CH₂ | 35.7 |

| -CH₂- | 22.9 |

| -CH₃ | 13.6 |

Note: The data in this table is for illustrative purposes and represents typical predicted values.

The flexibility of the propylsulfanyl side chain in this compound gives rise to various conformers. An energetic analysis using computational methods can determine the relative stabilities of these different spatial arrangements. By performing a conformational search and subsequent geometry optimizations, the lowest energy conformers can be identified. This is crucial for understanding the molecule's behavior in different environments and its potential interactions with other molecules.

Furthermore, computational energetic analysis can be extended to compare the stability of constitutional isomers, such as 1-Bromo-2-propylsulfanylbenzene and 1-Bromo-4-propylsulfanylbenzene. By calculating the ground-state energies of these isomers, their relative thermodynamic stabilities can be predicted.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry offers a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, key intermediates and transition states can be identified, providing a detailed picture of the reaction pathway.

Theoretical studies can elucidate the step-by-step mechanism of reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the energy barriers (activation energies) for each step can be determined. researchgate.netnih.gov This information is vital for predicting reaction rates and understanding the factors that control the reaction's outcome. For instance, the transition state for the displacement of the bromide ion can be located and its geometry and energy characterized, offering insights into the feasibility of the reaction.

Table 3: Calculated Energy Barriers for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Formation of Meisenheimer Complex | 15.2 |

| Departure of Leaving Group | 5.8 |

Note: This data is illustrative for a hypothetical reaction pathway.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of the solvent on the energies of the species involved in the reaction. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

By incorporating solvent effects into the calculations, a more accurate prediction of reaction pathways and energy barriers in a realistic chemical environment can be achieved. This is particularly important for reactions involving charged or highly polar species, where solvent stabilization can dramatically alter the reaction profile.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound explores different conformations and interacts with its environment in condensed phases.

The primary dihedral angles that define the conformation of the propylsulfanyl chain are:

τ1 (Car-S-Cα-Cβ): Rotation around the bond between the sulfur atom and the first carbon of the propyl group.

τ2 (S-Cα-Cβ-Cγ): Rotation around the bond between the first and second carbons of the propyl group.

Theoretical calculations would likely reveal several local energy minima corresponding to different staggered conformations of the propyl chain. The relative energies of these conformers would determine their population distribution at a given temperature. A representative data table derived from such a simulation is presented below, illustrating hypothetical energy landscapes.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Anti-Anti) | 180° | 180° | 0.00 |

| B (Anti-Gauche) | 180° | 60° | 0.85 |

| C (Gauche-Anti) | 60° | 180° | 1.20 |

| D (Gauche-Gauche) | 60° | 60° | 2.50 |

Note: The data in this table is hypothetical and for illustrative purposes.

In a liquid or solid state, molecules of this compound interact with each other through a variety of non-covalent forces. MD simulations can elucidate the nature and strength of these interactions, which govern the bulk properties of the substance, such as its boiling point and solubility.

The key intermolecular interactions for this compound would include:

Van der Waals Forces: Arising from temporary fluctuations in electron density, these are the primary attractive forces between nonpolar parts of the molecules, such as the benzene (B151609) ring and the propyl chain.

Dipole-Dipole Interactions: The polar C-Br and C-S bonds create a net molecular dipole moment, leading to electrostatic interactions between molecules.

π-π Stacking: The aromatic benzene rings can stack on top of each other, contributing to the cohesive forces in the condensed phase.

Analysis of radial distribution functions (RDFs) from an MD simulation can provide quantitative information about the spatial arrangement of molecules. For instance, the RDF between the centers of mass of the benzene rings would likely show a peak at a distance characteristic of π-π stacking.

Structure-Property Relationships Derived from Theoretical Data

A significant advantage of computational modeling is its ability to establish clear relationships between the molecular structure and its macroscopic properties. By calculating various molecular descriptors for this compound, it is possible to predict its behavior in different chemical and physical contexts.